molecular formula C10H11NO2 B174630 n-(2-Oxo-2-phenylethyl)acetamide CAS No. 1846-33-9

n-(2-Oxo-2-phenylethyl)acetamide

Cat. No. B174630
CAS RN: 1846-33-9
M. Wt: 177.2 g/mol
InChI Key: PKAGJSPRMNFMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Oxo-2-phenylethyl)acetamide” is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of phenoxy acetamide .


Molecular Structure Analysis

The molecular structure of “n-(2-Oxo-2-phenylethyl)acetamide” is based on its molecular formula, C10H11NO2 . Detailed structural information or a 3D model was not found in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “n-(2-Oxo-2-phenylethyl)acetamide” include a molecular weight of 177.2 . It has a density of 1.108g/cm3 and a boiling point of 393.3ºC at 760 mmHg .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of n-(2-Oxo-2-phenylethyl)acetamide, focusing on unique applications:

Cancer Treatment

Research indicates that n-(2-Oxo-2-phenylethyl)acetamide may have anticancer properties. Studies have evaluated its cytotoxicity against cancer cells, which is a crucial step in developing new cancer therapies .

Diabetes Management

The compound has been evaluated for its therapeutic effects in diabetes treatment. It could play a role in managing blood sugar levels or protecting against diabetes-related complications .

Antioxidant Activity

Some studies have highlighted its antioxidant activity, which is essential for protecting cells from oxidative stress and could be beneficial in various oxidative stress-related conditions .

Pharmacological Activities

There’s ongoing research into the pharmacological activities of this compound, which could lead to new medications or treatments for various diseases .

Chemical Characterization

The chemical characterization, including crystal structure and stability, is crucial for understanding how this compound can be used in different research applications .

Safety and Hazards

Safety measures for handling “n-(2-Oxo-2-phenylethyl)acetamide” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N-phenacylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAGJSPRMNFMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280542
Record name n-(2-oxo-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Oxo-2-phenylethyl)acetamide

CAS RN

1846-33-9
Record name 1846-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-oxo-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of N-(2-hydroxy-2-phenyl-ethyl)-acetamide (7.68 g, 43 mmol), prepared in the previous step, and pyridinium chlorochromate (14.0 g, 65 mmol) in 800 ml of methylene chloride was stirred at room temperature for 5 hours. The organic phase was decanted from a black oily residue in the flask. This black residue was triturated with methylene chloride and then with 10% methanol-methylene chloride. The organic phases were concentrated under reduced pressure and the residue chromatographed on 400 g of silica gel (230-400 mesh) using ethyl acetate-methylene chloride as the eluent. Isolation of the desired component gave N-(2-oxo-2-phenyl-ethyl)-acetamide (4.0 g, 53%) as a white solid. The material was used in the following reaction without additional purification, MS m/e (M+H)+ 178.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-oxo-2-phenylethanaminium chloride (5) (1.7 g, 10.0 mmol, 1.0 equiv.) was added to a 100 mL RBF followed by CH2Cl2 (50 mL). The resulting solution was cooled to 0° C. via an ice bath. Next, acetic anhydride (1.4 mL, 15.0 mmol, 15.0 equiv.) and DIEA (5.3 mL, 30.0 mmol, 30.0 equiv.) were added to the reaction flask. The reaction solution stirred for 2 h at 0° C. and was allowed to warm to rt. The solution was stirred at rt for 1 h. The solution was transferred to a separatory funnel with CH2Cl2 (90 mL). The resulting organic layer was washed with 1% HCl (2×50 mL) and sat. NaCl (2×50 mL). The organic layer was dried over Na2SO4, concentrated on a rotary evaporator, and dried under vacuum to give a yellowish solid. The solid was dissolved in EtOAc (15 mL) and precipitated during the slow addition of hexanes (30 mL). The precipitate that formed was dried under vacuum to give 1.3 g (74%) of 10 as a white solid. Rf=0.31 (100% EtOAc); mp=85-87° C.; IR (KBr) 3319, 3059, 2936, 2900, 1683, 1649, 1597, 1556, 1370, 1011 cm−1; 1H NMR (500 MHz, CDCl3) δ 7.98 (d, J=7.5 Hz, 2H, Ph-H), 7.63 (t, J=7.5 Hz, 1H, Ph-H), 7.50 (t, J=7.5 Hz, 2H, Ph-H), 6.69 (br s, 1H, Ac—NH), 4.78 (d, J=4.5 Hz, 2H, Ac—NH—CH2), 2.12 (s, 3H, NH—COCH3); 13C NMR (125 MHz, CDCl3) δ 194.4, 170.5, 134.5, 134.3, 129.1, 128.1, 46.7, 23.2; LRMS (ESI-MS m/z): Mass calcd for C10H11NO2 [M]+, 177.20. Found 178. Anal. calcd for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.63; H, 6.29; N, 7.87. Spectroscopic data were consistent with the literature data for this compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Yield
74%

Synthesis routes and methods IV

Procedure details

About 200 grams of 2-aminoacetophenone were added to about 350 ml. of acetic anhydride at 0° C. After warming to ambient temperature, the reaction mixture was stirred 4 hours and, upon addition of ice water, a precipitate formed which was filtered and washed with water. The precipitate was suspended in ether and washed separately with 1 l. each of 1 N sodium hydroxide, water, 1 N hydrochloric acid, and again with 1 N sodium hydroxide. The ether suspension was dried with sodium sulfate, filtered, and concentrated. Ligroin was added and the desired product was collected by filtration. The identity of the final product was confirmed by NMR analysis; yield 215 grams, m.p. 69° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2-Oxo-2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(2-Oxo-2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
n-(2-Oxo-2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
n-(2-Oxo-2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
n-(2-Oxo-2-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
n-(2-Oxo-2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.